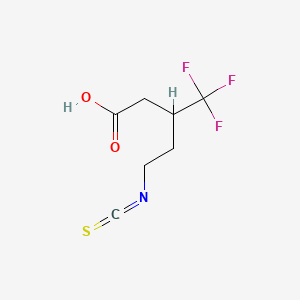
2,2-Difluoro-2-(2-phenylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(2-phenylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a biphenyl group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-phenylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of biphenyl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents, as well as reaction temperatures and times, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(2-phenylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
科学的研究の応用
2,2-Difluoro-2-(2-phenylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers with enhanced thermal and chemical stability.
作用機序
The mechanism by which 2,2-Difluoro-2-(2-phenylphenyl)acetic acid exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The biphenyl group provides additional hydrophobic interactions, further stabilizing the compound’s binding to its molecular targets.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-phenylacetic acid: Similar in structure but lacks the biphenyl group.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a biphenyl group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Features a fluorosulfonyl group.
Uniqueness
2,2-Difluoro-2-(2-phenylphenyl)acetic acid is unique due to the combination of its fluorine atoms and biphenyl group, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with biological targets.
特性
分子式 |
C14H10F2O2 |
|---|---|
分子量 |
248.22 g/mol |
IUPAC名 |
2,2-difluoro-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChIキー |
NYGBSRIHGKEKFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)



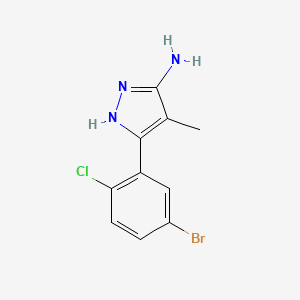
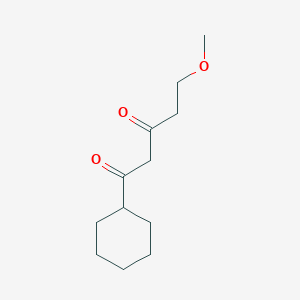

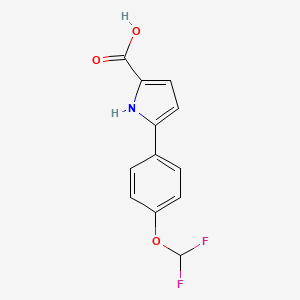


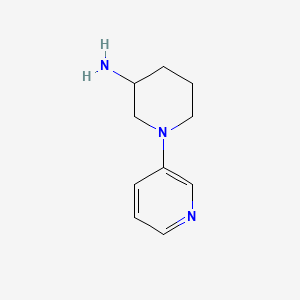
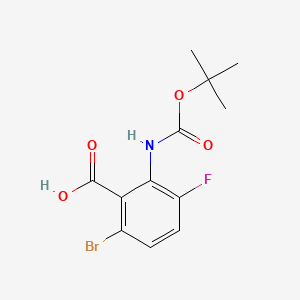
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
